An In-depth Technical Guide to N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5: A Heterobifunctional Tool for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5: A Heterobifunctional Tool for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule designed for advanced applications in bioconjugation, drug development, and cellular imaging. Its structure incorporates three key components: a reactive azide group, a primary amine, and the fluorescent dye Cyanine-5 (Cy5), all connected by flexible polyethylene glycol (PEG) linkers. This unique architecture allows for the sequential and specific covalent attachment of two different molecules, making it an invaluable tool for constructing complex biological probes and therapeutic agents.
The azide moiety serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions. Specifically, it can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized molecules or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing strained cyclooctynes like DBCO or BCN.[1] The primary amine provides a nucleophilic group that can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.
The integrated Cy5 fluorophore allows for sensitive and specific detection of the molecule and its conjugates using fluorescence-based techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging. The PEG linkers enhance the water solubility of the entire conjugate and provide a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules.[2]
A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] The fluorescent tag on the linker enables the tracking and quantification of the PROTAC's cellular uptake, distribution, and engagement with its targets.
Quantitative Data Presentation
The physicochemical and fluorescent properties of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 are summarized below.
| Property | Value |
| Molecular Formula | C47H70ClN7O8 |
| Molecular Weight | 896.55 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 (Typical for Cy5 conjugates)[2] |
Experimental Protocols
The heterobifunctional nature of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 allows for a variety of conjugation strategies. Below are detailed protocols for its use in two common bioconjugation schemes.
Protocol 1: Amine-Carboxyl Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine on the linker to a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule). The reaction proceeds through the activation of the carboxyl group with EDC and NHS to form an amine-reactive NHS ester.
Materials:
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Molecule with a carboxylic acid group (Molecule-COOH)
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N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column or dialysis equipment for purification
Procedure:
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Reagent Preparation:
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Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
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Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.
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Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in Activation Buffer immediately before use.
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Dissolve Molecule-COOH in Activation Buffer to a concentration of 1-10 mg/mL.
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Dissolve N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 in DMF or DMSO to create a 10 mM stock solution.
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Activation of Carboxylic Acid:
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In a microcentrifuge tube, add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the solution of Molecule-COOH.
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Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
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Conjugation Reaction:
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Add a 1.5 to 5-fold molar excess of the N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 stock solution to the activated Molecule-COOH solution.
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Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching:
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Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
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Incubate for 30 minutes at room temperature.
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Purification:
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Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic method to remove excess reagents and byproducts.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol describes the conjugation of the azide group on the linker to a molecule containing a terminal alkyne.
Materials:
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Alkyne-containing molecule (Molecule-Alkyne)
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N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological molecules)
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Reaction Buffer: Amine-free buffer such as PBS, pH 7.4
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Anhydrous DMF or DMSO
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Desalting column or other purification system
Procedure:
-
Reagent Preparation:
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Dissolve Molecule-Alkyne in Reaction Buffer.
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Prepare a 10 mM stock solution of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5 in DMF or DMSO.
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Prepare a 50 mM stock solution of CuSO4 in water.
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Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
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If using, prepare a 50 mM stock solution of THPTA in water.
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Click Reaction:
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In a microcentrifuge tube, combine Molecule-Alkyne and a 1.2 to 2-fold molar excess of N-(azide-PEG3)-N'-(Amine-C3-Amide-PEG4)-Cy5.
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If using a ligand, add THPTA to the mixture (final concentration typically 1-5 mM).
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Add CuSO4 to a final concentration of 0.1-1 mM.
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Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
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Incubate the reaction for 1-4 hours at room temperature, protected from light.
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Purification:
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Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove the copper catalyst, excess reagents, and byproducts.
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Mandatory Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Fluorescent PROTAC Synthesis
Caption: Synthesis workflow for a fluorescent PROTAC.
